2-Nitro-N-propylprop-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-propylprop-1-en-1-amine is an organic compound that belongs to the class of nitroamines Nitroamines are characterized by the presence of both nitro and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-propylprop-1-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a nitroamine precursor. For example, the reaction of 1-bromo-2-nitropropane with propylamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. This involves the reaction of propylamine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction parameters, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-N-propylprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Alkyl halides (e.g., bromoalkanes) and bases (e.g., sodium hydroxide) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-propylprop-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-propylprop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify biomolecules. The amine group can form hydrogen bonds and ionic interactions with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitropropane: A simple nitroalkane with similar reactivity but lacks the amine group.
N-Propylamine: An amine without the nitro group, used in various chemical syntheses.
2-Nitro-N-methylprop-1-en-1-amine: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness
2-Nitro-N-propylprop-1-en-1-amine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64331-52-8 |
---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-nitro-N-propylprop-1-en-1-amine |
InChI |
InChI=1S/C6H12N2O2/c1-3-4-7-5-6(2)8(9)10/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
UIUUIXCRHLRLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.